2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0726995
InChI: InChI=1S/C24H21N3O5/c1-29-19-11-7-6-10-18(19)25-23(28)16-8-4-5-9-17(16)24-26-22(27-32-24)15-12-13-20(30-2)21(14-15)31-3/h4-14H,1-3H3,(H,25,28)
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4OC)OC
Molecular Formula: C24H21N3O5
Molecular Weight: 431.4 g/mol

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC0726995

Molecular Formula: C24H21N3O5

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide -

Specification

Molecular Formula C24H21N3O5
Molecular Weight 431.4 g/mol
IUPAC Name 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide
Standard InChI InChI=1S/C24H21N3O5/c1-29-19-11-7-6-10-18(19)25-23(28)16-8-4-5-9-17(16)24-26-22(27-32-24)15-12-13-20(30-2)21(14-15)31-3/h4-14H,1-3H3,(H,25,28)
Standard InChI Key UAPPZNGGELHREB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator